1-Tosylpyrozole

Descripción general

Descripción

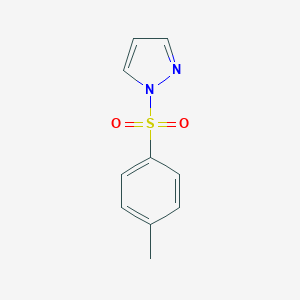

1-Tosylpyrazole is an organic compound with the molecular formula C10H10N2O2S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. The tosyl group, derived from toluenesulfonyl chloride, is attached to the nitrogen atom of the pyrazole ring, enhancing its stability and reactivity. This compound is widely used in organic synthesis due to its versatile chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Tosylpyrazole can be synthesized through various methods. One common approach involves the reaction of pyrazole with toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature, yielding 1-Tosylpyrazole as a solid product .

Industrial Production Methods

In an industrial setting, the synthesis of 1-Tosylpyrazole can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

1-Tosylpyrazole undergoes various chemical reactions, including:

Substitution Reactions: The tosyl group can be replaced by other nucleophiles, leading to the formation of diverse pyrazole derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.

Cycloaddition Reactions: 1-Tosylpyrazole can undergo cycloaddition reactions with alkenes or alkynes, forming fused ring systems.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Cycloaddition Reactions: Catalysts such as copper(I) iodide can facilitate cycloaddition reactions under moderate temperatures.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, fused ring systems, and other heterocyclic compounds.

Aplicaciones Científicas De Investigación

1-Tosylpyrazole has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is employed in the study of enzyme inhibitors and as a probe for biological assays.

Medicine: 1-Tosylpyrazole derivatives have potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and materials science.

Mecanismo De Acción

The mechanism of action of 1-Tosylpyrazole involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The tosyl group enhances the compound’s binding affinity and specificity for its targets.

Comparación Con Compuestos Similares

Similar Compounds

1-Methylpyrazole: Similar in structure but with a methyl group instead of a tosyl group.

1-Phenylpyrazole: Contains a phenyl group attached to the pyrazole ring.

1-Benzylpyrazole: Features a benzyl group in place of the tosyl group.

Uniqueness

1-Tosylpyrazole is unique due to the presence of the tosyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable reagent in organic synthesis and a useful tool in various scientific research applications.

Actividad Biológica

1-Tosylpyrazole is an organic compound with the molecular formula . It is a derivative of pyrazole, characterized by the presence of a tosyl group, which enhances its stability and reactivity. This compound is utilized in various scientific applications, particularly in biological research and medicinal chemistry.

- Molecular Weight : 218.26 g/mol

- Structure : The tosyl group (derived from toluenesulfonyl chloride) is attached to the nitrogen atom of the pyrazole ring, contributing to its unique chemical properties.

Synthesis

1-Tosylpyrazole can be synthesized through several methods, including:

- Reaction with Toluene Sulfonyl Chloride : Pyrazole reacts with toluenesulfonyl chloride in the presence of a base (e.g., triethylamine) at room temperature to yield 1-tosylpyrazole.

Biological Activity

1-Tosylpyrazole exhibits significant biological activity, particularly in the following areas:

- Enzyme Inhibition : It serves as a probe in biological assays to study enzyme inhibitors. The tosyl group enhances binding affinity to enzyme active sites, blocking catalytic activity.

- Therapeutic Applications : Research indicates potential anti-inflammatory and anticancer activities of 1-tosylpyrazole derivatives .

The mechanism of action for 1-tosylpyrazole primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, thereby preventing substrate conversion.

- Antioxidant Properties : Some studies suggest that derivatives of 1-tosylpyrazole may possess antioxidant capabilities, protecting cells from oxidative stress.

Case Study 1: Enzyme Inhibition

A study focused on the enzyme inhibition properties of 1-tosylpyrazole derivatives demonstrated their effectiveness against specific targets involved in inflammatory pathways. The results indicated that these derivatives could significantly reduce enzyme activity compared to controls, highlighting their potential therapeutic implications .

Case Study 2: Antioxidant Activity

Another investigation assessed the antioxidant effects of thieno[2,3-c]pyrazole compounds related to 1-tosylpyrazole. The study utilized erythrocyte alterations as biological indicators. Results showed that exposure to toxic substances like 4-nonylphenol led to significant erythrocyte malformations. However, treatment with thieno[2,3-c]pyrazole compounds reduced these alterations, suggesting protective antioxidant effects .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

1-(4-methylphenyl)sulfonylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-9-3-5-10(6-4-9)15(13,14)12-8-2-7-11-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFZXGSBGXAPLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00313364 | |

| Record name | 1-Tosylpyrozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6126-10-9 | |

| Record name | 6126-10-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Tosylpyrozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.